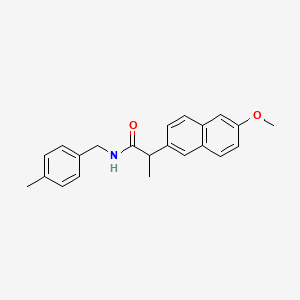
2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide is an organic compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 6-methoxy-2-naphthol with 4-methylbenzyl chloride, followed by the introduction of the propanamide group through an amide coupling reaction. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the amide group produces an amine derivative.
Wissenschaftliche Forschungsanwendungen
2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methoxynaphthalene: An intermediate in the synthesis of anti-inflammatory agents like Naproxen and Nabumetone.
6-Methoxy-2-naphthol: A precursor in the synthesis of various bioactive compounds.
Uniqueness
2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide stands out due to its unique combination of a naphthalene ring with a methoxy group and a propanamide moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H23NO2 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2-(6-methoxynaphthalen-2-yl)-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C22H23NO2/c1-15-4-6-17(7-5-15)14-23-22(24)16(2)18-8-9-20-13-21(25-3)11-10-19(20)12-18/h4-13,16H,14H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
HTOSSTCZJJSNAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)C2=CC3=C(C=C2)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B13375679.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375681.png)
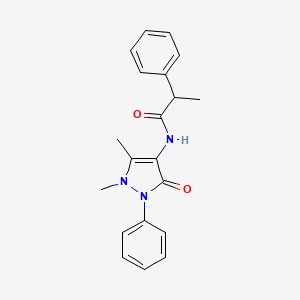
![N-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B13375693.png)
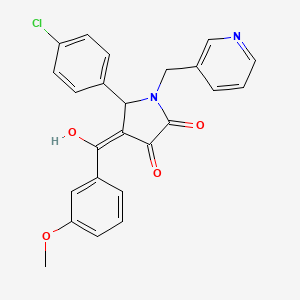
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13375704.png)
![2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone](/img/structure/B13375706.png)
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B13375707.png)

![tert-butyl 3-({[1-methyl-2-oxo-2-(4-toluidino)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13375718.png)
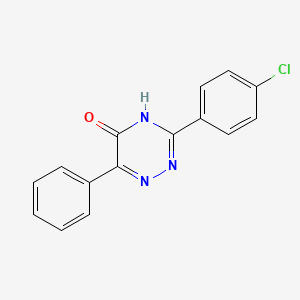
![N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B13375730.png)
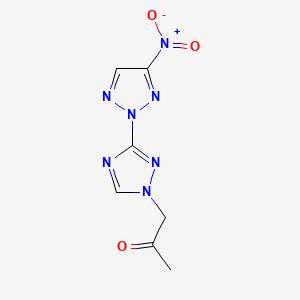
![Ethyl 2-[(5-cyano-2-methyl-6-phenyl-4-pyrimidinyl)hydrazono]propanoate](/img/structure/B13375747.png)
